

Physical properties of 2-Methyl-2-nitropropane-d9

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Compound of Interest

Compound Name: 2-Methyl-2-nitropropane-d9

CAS No.: 52168-52-2

Cat. No.: B1626830

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Title: The Physical Properties and Advanced Applications of **2-Methyl-2-nitropropane-d9** in Spectroscopic and Mechanistic Research Document Type: Technical Whitepaper Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

2-Methyl-2-nitropropane-d9 (also known as tert-nitrobutane-d9) is a fully deuterated isotopologue of 2-methyl-2-nitropropane. In advanced analytical chemistry and drug development, this compound is rarely used as a final therapeutic agent; rather, it serves as an indispensable synthetic precursor and mechanistic probe. Its primary value lies in the synthesis of deuterated spin traps for high-resolution Electron Paramagnetic Resonance (EPR) spectroscopy and in evaluating Kinetic Isotope Effects (KIE) during complex photodissociation reactions. This whitepaper synthesizes the physical properties, core synthetic workflows, and mechanistic applications of **2-methyl-2-nitropropane-d9**.

Physical and Chemical Properties

The substitution of nine protium atoms with deuterium (2 H) fundamentally alters the mass-dependent physical properties of the molecule while leaving its electronic structure largely

intact. The most notable shift is observed in the compound's density, which increases by approximately 8.8% compared to its unlabeled counterpart, directly reflecting the increased molecular mass.

Table 1: Comparative Physical Properties of 2-Methyl-2-nitropropane

Property	2-Methyl-2-nitropropane-d9	2-Methyl-2-nitropropane (Unlabeled)
CAS Number	52168-52-2	594-70-7
Molecular Formula	C ₄ D ₉ NO ₂	C ₄ H ₉ NO ₂
Molecular Weight	112.18 g/mol	103.12 g/mol
Boiling Point	126–127 °C	126–127 °C
Density (at 25 °C)	1.034 g/mL	0.95 g/mL

| Refractive Index (n₂₀/D) | 1.400 | 1.397 | | Flash Point | 19.00 °C | 19.00 °C | | Isotopic Purity | ≥ 98 atom % D | N/A |

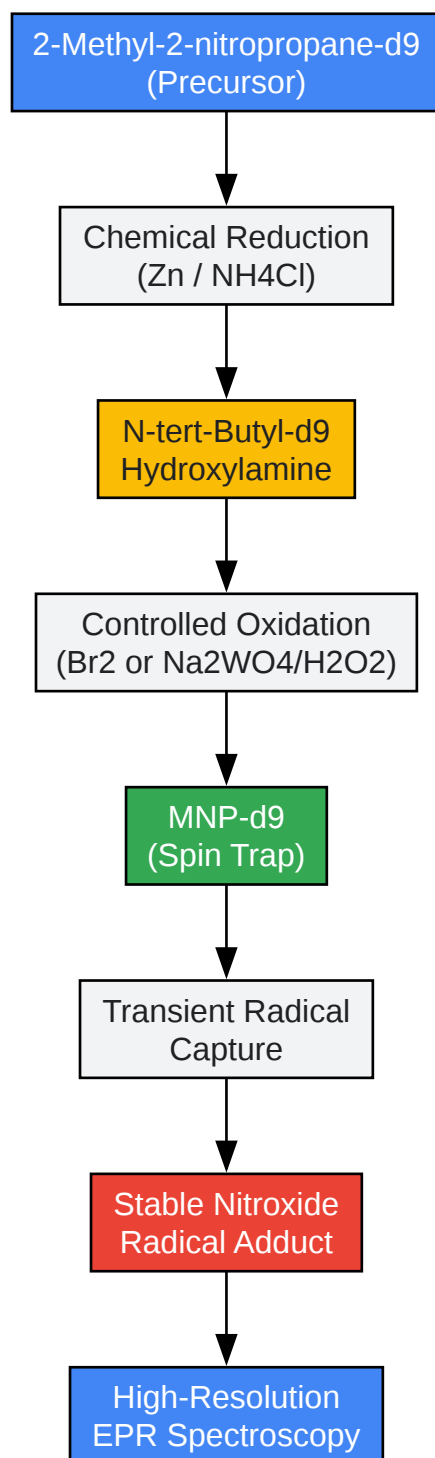
Data sourced from [1](#)[1] and [2](#)[2].

Core Application: The Deuterium Advantage in EPR Spectroscopy

The most critical application of **2-methyl-2-nitropropane-d9** is its use as a precursor for 2-methyl-2-nitrosopropane-d9 (MNP-d9). MNP is a highly effective spin trap used to capture transient free radicals (such as reactive oxygen species or carbon-centered radicals in drug metabolism) and convert them into stable nitroxide radicals detectable by EPR[3].

The Causality of Deuteration: In standard MNP, the nine protons on the tert-butyl group possess a nuclear spin of $I=1/2$. These protons couple with the unpaired electron of the trapped radical, causing severe inhomogeneous line broadening and complex multiplet splitting in the EPR spectrum. By replacing these protons with deuterium ($I=1$, with a significantly smaller magnetic moment), the unresolved hyperfine coupling is virtually eliminated. This

drastically sharpens the EPR spectral lines, allowing researchers to resolve the fine structure of the trapped radical with high sensitivity.



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Workflow from **2-Methyl-2-nitropropane-d9** to MNP-d9 for high-resolution EPR radical trapping.

Experimental Protocol: Synthesis and Validation of MNP-d9

To utilize **2-methyl-2-nitropropane-d9** in EPR studies, it must be converted to its nitroso derivative. The following protocol outlines a self-validating workflow for this transformation.

Step 1: Reduction to Hydroxylamine

- Dissolve 10.0 g of **2-methyl-2-nitropropane-d9** in 50 mL of 50% aqueous ethanol containing 5.0 g of ammonium chloride (NH₄Cl).
- Cool the reaction flask in an ice-water bath to 0–5 °C.
- Vigorously stir the solution and add 12.0 g of zinc dust in small portions over 30 minutes. Critical Causality: The temperature must strictly remain below 15 °C. Elevated temperatures will cause over-reduction past the hydroxylamine stage, yielding the useless tert-butylamine derivative.
- Filter the mixture to remove the precipitated zinc oxide (ZnO) and wash the filter cake with hot water.

Step 2: Oxidation to Nitroso Compound

- Cool the filtrate containing N-tert-butyl-d9-hydroxylamine to 0 °C.
- Dropwise, add an oxidizing agent (e.g., bromine water or a catalytic sodium tungstate/hydrogen peroxide solution) until the solution turns a deep, persistent blue.

Step 3: Isolation and Self-Validation

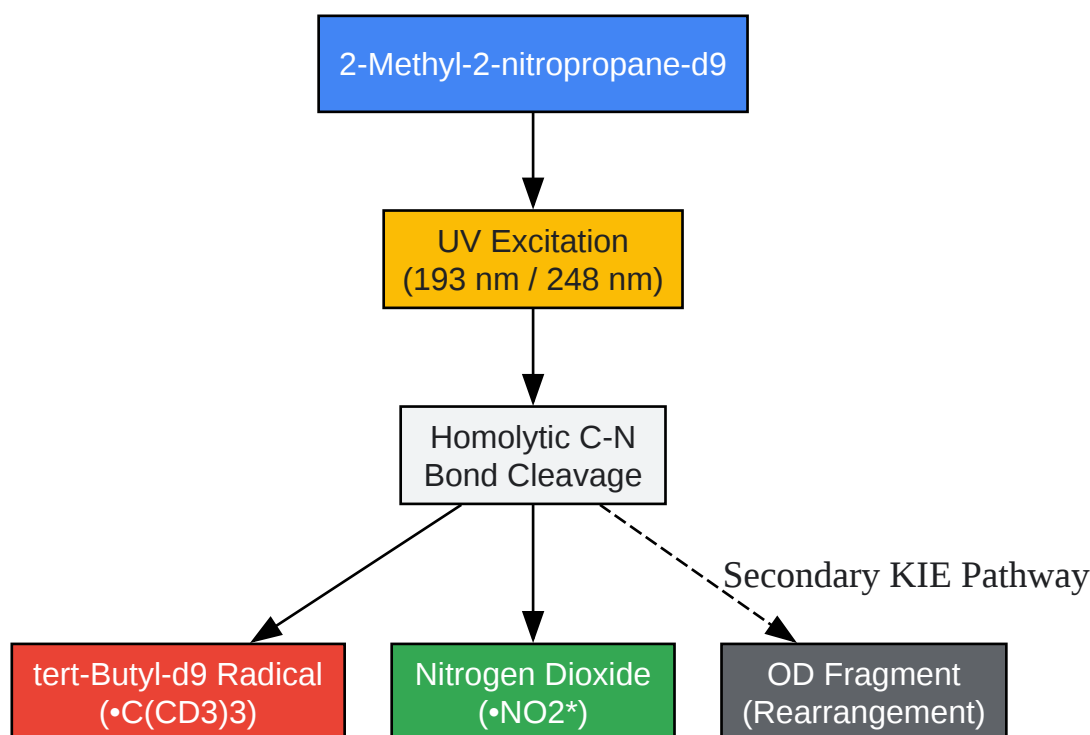
- Extract the aqueous mixture with pentane. Wash the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

- Validation: The resulting MNP-d9 will form a colorless to pale-blue solid dimer at room temperature. Upon dissolution in a solvent (like dichloromethane), it undergoes a thermochromic shift, dissociating into the active, deep-blue monomer. This visual color change, combined with a clean three-line EPR signal (lacking proton multiplet splitting), self-validates both the chemical conversion and the isotopic purity of the product.

Mechanistic and Photodissociation Studies

Beyond spin trapping, **2-methyl-2-nitropropane-d9** is a benchmark molecule for studying the photochemistry of nitroalkanes. According to studies highlighted by [4](#), photodissociation of 2-methyl-2-nitropropane at 193 nm and 248 nm leads to the formation of an OH fragment and electronically excited NO_2 [4].

By utilizing the d9-isotopologue, physical chemists can isolate the Kinetic Isotope Effect (KIE). Because the C-D bond is stronger and has a lower zero-point energy than the C-H bond, the rate of secondary rearrangement pathways (which require hydrogen/deuterium abstraction from the methyl groups to form the OH/OD fragment) is significantly altered. This allows for precise mapping of the transition state energy barriers.



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Photodissociation pathways of **2-Methyl-2-nitropropane-d9** under UV irradiation.

Safety, Handling, and Storage Protocols

Despite its specialized use, **2-methyl-2-nitropropane-d9** presents acute laboratory hazards that require strict engineering controls:

- **Flammability:** It is a highly flammable liquid (GHS Hazard Category 2) with a flash point of 19.00 °C (66.2 °F)[1][5].
- **Toxicity:** Exposure causes skin irritation and serious eye irritation. It may also cause respiratory irritation if vapors are inhaled[5].
- **Storage:** Nitro compounds possess inherent thermodynamic instability. The chemical must be stored in a tightly closed container in a dry, well-ventilated area, strictly isolated from strong bases, reducing agents, and ignition sources.

References

- National Center for Biotechnology Information (PubChem). "2-Methyl-2-nitropropane | C4H9NO2 | CID 11672." PubChem Database. Available at: [\[Link\]](#)
- ResearchGate. "2-Methyl-2-Nitrosopropane and its Dimer: Synthesis and EPR Spin Trapping Applications." ResearchGate Publications. Available at:[\[Link\]](#)

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